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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)-2-

imidazolidinone

Cat. No.: B087898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the compound 1-
(4-Chlorophenyl)-2-imidazolidinone. Due to the limited availability of direct experimental

spectra for this specific molecule in the public domain, this document presents a predictive

spectroscopic profile based on data from structurally analogous compounds. The information

herein is intended to serve as a reference for researchers involved in the synthesis,

characterization, and application of related chemical entities.

Chemical Structure
Chemical Name: 1-(4-Chlorophenyl)-2-imidazolidinone Molecular Formula: C₉H₉ClN₂O

Molecular Weight: 196.63 g/mol CAS Registry Number: 32549-33-0 (for the related 1-(4-

Chlorophenyl)-2,4-imidazolidinedione)[1]
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-(4-Chlorophenyl)-2-imidazolidinone. These

predictions are derived from the analysis of similar structures reported in the literature.[2][3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 d, J ≈ 8.8 Hz 2H Ar-H (ortho to Cl)

~7.25 d, J ≈ 8.8 Hz 2H Ar-H (meta to Cl)

~3.90 t, J ≈ 7.6 Hz 2H N-CH₂

~3.50 t, J ≈ 7.6 Hz 2H N-CH₂-C=O

~5.50 br s 1H N-H

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~165 C=O

~138 Ar-C (ipso to N)

~133 Ar-C (ipso to Cl)

~129 Ar-CH (ortho to Cl)

~120 Ar-CH (meta to Cl)

~45 N-CH₂

~40 N-CH₂-C=O

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3250 Medium, Sharp N-H Stretch

~3050 Weak Aromatic C-H Stretch

~2950 Weak Aliphatic C-H Stretch

~1680 Strong C=O Stretch (Amide)

~1600, ~1490 Medium Aromatic C=C Stretch

~1100 Medium C-N Stretch

~830 Strong
p-Substituted Benzene C-H

Bend

~750 Medium C-Cl Stretch

Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

196/198 100/33 [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl)

167 Moderate [M - C₂H₃N]⁺

139 Moderate [M - C₂H₃N₂O]⁺

111 High [C₆H₄Cl]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Chlorophenyl)-2-
imidazolidinone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be necessary compared to ¹H NMR.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology:

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and
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allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or clean ATR crystal.

Place the prepared sample in the spectrometer's beam path.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph

(LC-MS) system.

Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a common technique for volatile and

thermally stable compounds.[4]

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer.

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 50-300).

Workflow Diagrams
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The following diagrams, generated using the DOT language, illustrate the logical workflows for

the spectroscopic analyses.

NMR Spectroscopy Workflow

IR Spectroscopy Workflow

Mass Spectrometry Workflow

Sample Preparation
(Dissolve in CDCl3)

Data Acquisition
(400 MHz Spectrometer)

Data Processing
(Fourier Transform,

Phase & Baseline Correction)

Spectral Analysis
(Peak Integration,

Multiplicity Analysis)
Structure Elucidation

Sample Preparation
(Thin Film or ATR)

Sample Scan

Background Scan

Spectral Analysis
(Peak Identification)

Functional Group
Identification

Sample Introduction
(Direct Probe/GC/LC)

Ionization
(Electron Ionization)

Mass Analysis
(Quadrupole/TOF) Ion Detection Mass Spectrum Generation

Interpretation
(Molecular Ion,
Fragmentation)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Spectroscopic Data
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Caption: Logic for structure elucidation from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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